molecular formula C19H25N3O2S B5674845 3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-[(phenylthio)acetyl]piperidine

3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-[(phenylthio)acetyl]piperidine

Cat. No. B5674845
M. Wt: 359.5 g/mol
InChI Key: OOZPFQQAZXGCNB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves multi-step chemical processes, including cyclo-condensations, alkylation, and the use of catalysts. For instance, the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives via a four-component cyclo-condensation demonstrates a method that could be adapted for the synthesis of our target compound, utilizing similar imidazole and piperazine frameworks (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Molecular Structure Analysis

The molecular structure of compounds with piperidine and imidazole groups has been extensively studied, often involving spectral characterization techniques such as IR, NMR, and mass spectrometry. These techniques help elucidate the compound's structure, including the arrangement of its functional groups and the overall conformation (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Chemical Reactions and Properties

Compounds in this class typically exhibit selective reactivity based on their functional groups, which can be exploited in various chemical transformations, such as oxidative coupling or aminolysis. The presence of the imidazole and piperidine groups suggests potential interactions with biological targets, influencing the compound's chemical properties and reactivity (Um & Bae, 2011).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, are influenced by the compound's molecular structure. The presence of a methoxyethyl group could affect the compound's lipophilicity, potentially enhancing its solubility in organic solvents. Structural analyses, such as X-ray crystallography, can provide detailed insights into these aspects (Ünaleroğlu, Temelli, & Hökelek, 2002).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical agents, are determined by the functional groups present in the compound. The imidazole ring, known for its participation in hydrogen bonding and metal coordination, along with the piperidine ring's basicity, contributes to the compound's overall chemical behavior. Research on similar structures can provide a foundation for predicting the reactivity and interactions of our target compound with biological systems or during chemical synthesis (Rajkumar, Kamaraj, & Krishnasamy, 2014).

properties

IUPAC Name

1-[3-[1-(2-methoxyethyl)imidazol-2-yl]piperidin-1-yl]-2-phenylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2S/c1-24-13-12-21-11-9-20-19(21)16-6-5-10-22(14-16)18(23)15-25-17-7-3-2-4-8-17/h2-4,7-9,11,16H,5-6,10,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOZPFQQAZXGCNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=CN=C1C2CCCN(C2)C(=O)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-[(phenylthio)acetyl]piperidine

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